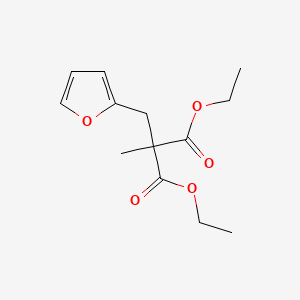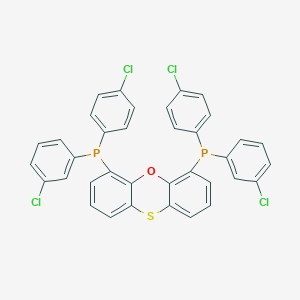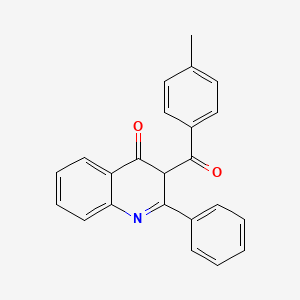
3-(4-Methylbenzoyl)-2-phenylquinolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methylbenzoyl)-2-phenylquinolin-4(3H)-one is an organic compound belonging to the quinoline family. This compound is characterized by a quinoline core structure substituted with a 4-methylbenzoyl group at the 3-position and a phenyl group at the 2-position. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylbenzoyl)-2-phenylquinolin-4(3H)-one typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst. The specific steps are as follows:
Condensation Reaction: An aromatic aldehyde, such as 4-methylbenzaldehyde, reacts with an amine, such as aniline, in the presence of an acid catalyst like hydrochloric acid to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization to form the quinoline core structure.
Acylation: The resulting quinoline derivative is then acylated with benzoyl chloride to introduce the 4-methylbenzoyl group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methylbenzoyl)-2-phenylquinolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Applications De Recherche Scientifique
3-(4-Methylbenzoyl)-2-phenylquinolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mécanisme D'action
The mechanism of action of 3-(4-Methylbenzoyl)-2-phenylquinolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with DNA: Intercalating into DNA strands, affecting replication and transcription.
Modulating Receptors: Binding to cellular receptors, altering signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Methylbenzoyl)propanoate: A related compound with a similar benzoyl group but different core structure.
4-(4-Methylphenyl)-4-oxobutanoic acid: Another compound with a 4-methylphenyl group but different functional groups.
Uniqueness
3-(4-Methylbenzoyl)-2-phenylquinolin-4(3H)-one is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. Its combination of a quinoline core with a 4-methylbenzoyl group makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
880251-03-6 |
|---|---|
Formule moléculaire |
C23H17NO2 |
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
3-(4-methylbenzoyl)-2-phenyl-3H-quinolin-4-one |
InChI |
InChI=1S/C23H17NO2/c1-15-11-13-17(14-12-15)22(25)20-21(16-7-3-2-4-8-16)24-19-10-6-5-9-18(19)23(20)26/h2-14,20H,1H3 |
Clé InChI |
PXJZYUOKWKDKTQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


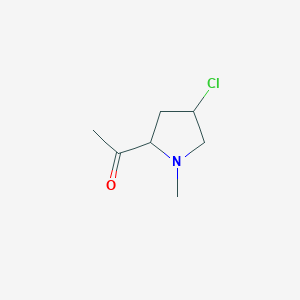
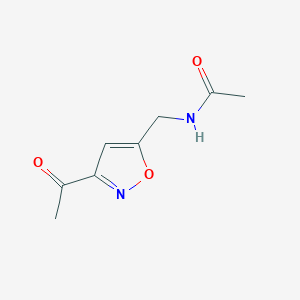
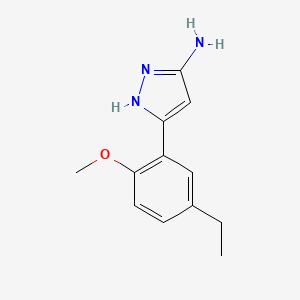
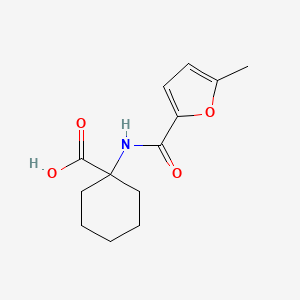
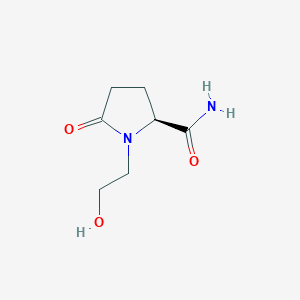
![Cis-8,9b-dimethyl-1,4,4a,9b-tetrahydrodibenzo[b,d]furan](/img/structure/B15210065.png)
![[2-(3,5-Dichlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazol-5-yl]methanol](/img/structure/B15210067.png)

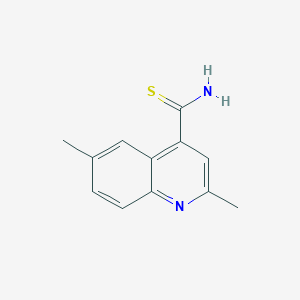
![2-Allylbenzo[d]isoxazol-3(2h)-one](/img/structure/B15210088.png)
![Ethyl 4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B15210113.png)
![N-Methyl-2-[(quinolin-8-yl)oxy]-N-{2-[(quinolin-8-yl)oxy]ethyl}ethan-1-amine](/img/structure/B15210119.png)
